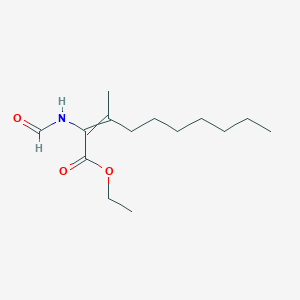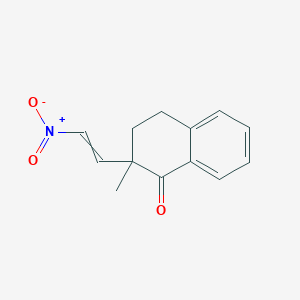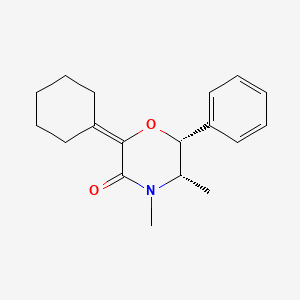![molecular formula C15H13N3O6 B14248161 N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine CAS No. 184176-11-2](/img/structure/B14248161.png)
N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine is an organic compound with the molecular formula C15H11N3O7. It is characterized by the presence of a phenylglycine backbone substituted with a 3,5-dinitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine typically involves the reaction of phenylglycine with 3,5-dinitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed, and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and in-line monitoring systems helps in maintaining consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines, alcohols
Substitution: Substituted derivatives
科学的研究の応用
N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzyme activities, depending on its structure and the nature of the target. The nitro groups on the phenyl ring play a crucial role in its reactivity and binding affinity to the target molecules. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
- N-(3,5-Dinitrophenyl)glycine
- N-(3,5-Dinitrophenyl)alanine
- N-(3,5-Dinitrophenyl)valine
Uniqueness
N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine is unique due to the presence of both a phenylglycine backbone and a 3,5-dinitrophenyl group. This combination imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry. The presence of the nitro groups enhances its reactivity and allows for various chemical modifications, making it a versatile compound for synthetic and analytical purposes.
特性
CAS番号 |
184176-11-2 |
|---|---|
分子式 |
C15H13N3O6 |
分子量 |
331.28 g/mol |
IUPAC名 |
2-[N-[(3,5-dinitrophenyl)methyl]anilino]acetic acid |
InChI |
InChI=1S/C15H13N3O6/c19-15(20)10-16(12-4-2-1-3-5-12)9-11-6-13(17(21)22)8-14(7-11)18(23)24/h1-8H,9-10H2,(H,19,20) |
InChIキー |
FVTJKLAZJDKUMP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14248109.png)
![ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)

![4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B14248122.png)
![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)


![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)

![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
